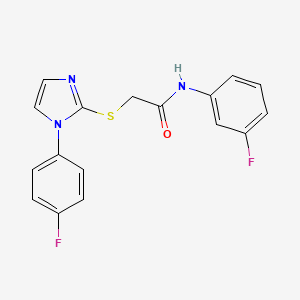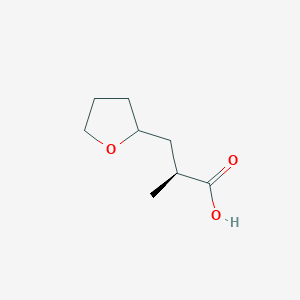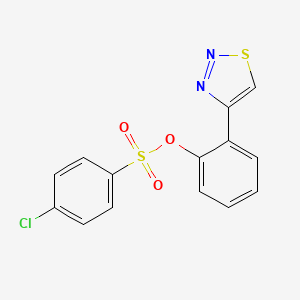
N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the fluorophenyl groups, and the formation of the thioether and acetamide groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorine atoms on the phenyl rings would likely influence the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The acetamide group could undergo hydrolysis, the thioether group could be oxidized, and the imidazole ring could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties (like melting point, boiling point, solubility, etc.) would depend on the specific arrangement of atoms and the overall molecular structure. The presence of fluorine atoms and the capability of forming hydrogen bonds might influence these properties .Scientific Research Applications
Anticancer Applications
Research has demonstrated the synthesis and evaluation of imidazothiadiazole analogs, including structures related to the given compound, showing significant cytotoxic activities against different cancer cell lines. For example, some derivatives exhibited potent cytotoxic effects against breast cancer cells, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021). Additionally, compounds bearing the imidazolyl motif have been found to possess considerable anticancer activity against various cancer cell lines, suggesting their utility in developing new therapeutic agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial and Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antibacterial and antimicrobial activities. Some studies have reported the successful synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial activities against various bacteria strains, indicating their potential as antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020). Moreover, sulfide and sulfone derivatives of a similar molecular scaffold have been investigated for their antimicrobial activities, demonstrating efficacy against both Gram-negative and Gram-positive bacteria as well as fungi (N. Badiger, J. Mulla, Iqbal Khazi, I. Khazi, 2013).
Anti-inflammatory and Analgesic Activities
Compounds related to "N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" have been studied for their anti-inflammatory and analgesic properties. Research indicates that some imidazolyl acetic acid derivatives synthesized from the core structure exhibited significant anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory conditions and pain management (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJAQWQEYUSBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)

![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)

![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)
![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)


![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)
![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)